3-Chloro-4-(2-cyclohexylethoxy)aniline
Overview
Description
Preparation Methods
The synthesis of 3-Chloro-4-(2-cyclohexylethoxy)aniline typically involves the reaction of 3-chloroaniline with 2-cyclohexylethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The mixture is heated to facilitate the reaction, resulting in the formation of this compound .
Chemical Reactions Analysis
3-Chloro-4-(2-cyclohexylethoxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Scientific Research Applications
3-Chloro-4-(2-cyclohexylethoxy)aniline is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is used in biochemical assays and studies involving protein interactions and functions.
Medicine: Research involving this compound includes the development of potential therapeutic agents and drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-(2-cyclohexylethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Chloro-4-(2-cyclohexylethoxy)aniline can be compared with other similar compounds, such as:
3-Chloro-4-(2-phenylethoxy)aniline: Similar structure but with a phenyl group instead of a cyclohexyl group.
3-Chloro-4-(2-methylethoxy)aniline: Similar structure but with a methyl group instead of a cyclohexyl group.
3-Chloro-4-(2-ethoxy)aniline: Similar structure but with an ethyl group instead of a cyclohexyl group.
The uniqueness of this compound lies in its specific cyclohexyl group, which can impart different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
3-chloro-4-(2-cyclohexylethoxy)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c15-13-10-12(16)6-7-14(13)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAKFHYHPKBFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=C(C=C(C=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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